

GSK-364735: A Technical Overview of its Potent Anti-HIV-1 Activity

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Compound of Interest

Compound Name: GSK-364735 potassium

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This document provides an in-depth technical guide on the antiviral activity of GSK-364735, a potent and selective small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). The information presented is collated from foundational preclinical studies to support research and development activities.

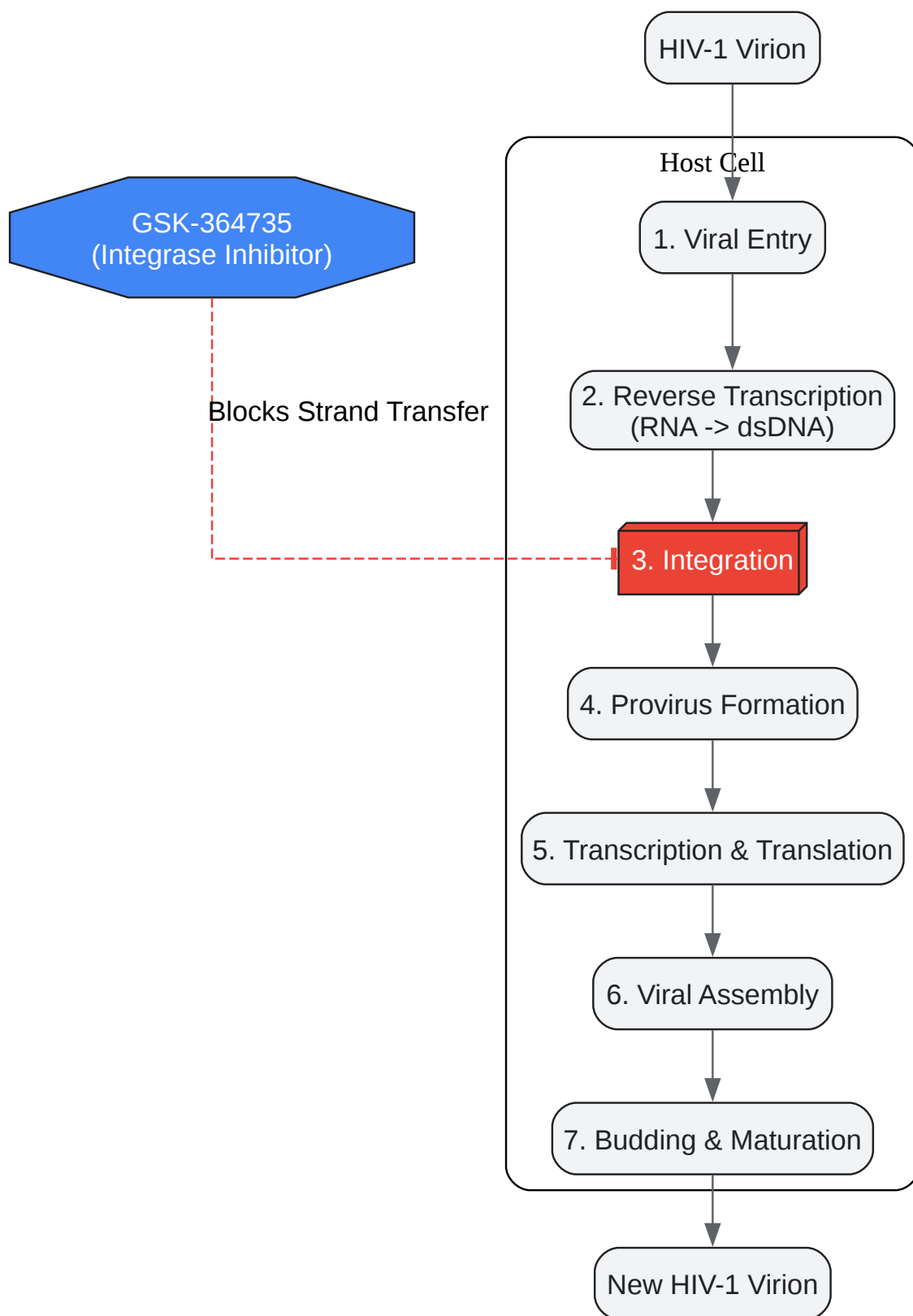
Executive Summary

GSK-364735 is a naphthyridinone-based compound that demonstrates highly potent antiviral activity by specifically targeting the HIV-1 integrase enzyme.^{[1][2]} Its mechanism of action involves the inhibition of the strand transfer step of viral DNA integration into the host genome, a critical process for viral replication.^{[1][3][4]} Preclinical data reveals nanomolar efficacy in both enzymatic and cellular assays, a high selectivity index, and a well-defined resistance profile. This guide details the quantitative potency, mechanism of action, and the experimental protocols used to characterize this compound.

Mechanism of Action

GSK-364735 exerts its antiviral effect by inhibiting the catalytic activity of HIV-1 integrase. This enzyme is essential for the covalent insertion of the reverse-transcribed viral DNA into the host cell's chromosome. The process occurs in two main steps: 3'-processing and strand transfer.

GSK-364735 specifically inhibits the strand transfer step. It functions as a two-metal binding inhibitor, chelating the magnesium ions within the catalytic core of the integrase enzyme.[1][3][4] This action prevents the enzyme from joining the viral DNA ends to the host DNA, effectively halting the replication cycle.[1][4] Confirmation of this mechanism in cellular assays shows a corresponding increase in the accumulation of unintegrated 2-long-terminal-repeat (2-LTR) circular viral DNA, a hallmark of integrase strand transfer inhibition.[1][3]



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Caption: HIV-1 replication cycle and the specific point of inhibition by GSK-364735.

Quantitative Data: Potency and Selectivity

The antiviral activity of GSK-364735 has been quantified through a series of enzymatic and cell-based assays. The data highlights its potent inhibitory profile.

Table 1: In Vitro Enzymatic and Binding Potency

Parameter	Value (nM)	Assay Type	Description	Reference
IC ₅₀	8 ± 2	Integrase Strand Transfer	Concentration for 50% inhibition of recombinant HIV-1 integrase activity.	[1][2][3]
Kd	6 ± 4	Competitive Binding	Dissociation constant, indicating high-affinity binding to the integrase enzyme.	[1][3]

Table 2: Cellular Antiviral Activity

Cell Type	Value (nM)	Parameter	Notes	Reference
PBMCs	1.2 ± 0.4	EC ₅₀	50% effective concentration in peripheral blood mononuclear cells.	[1][3]
MT-4 Cells	5 ± 1	EC ₅₀	50% effective concentration in a human T-cell leukemia line.	[1][3]
MT-4 Cells	>11,000	CC ₅₀	50% cytotoxic concentration, used to determine selectivity.	[4]
Various	≥ 2,200	Selectivity Index (CC ₅₀ /EC ₅₀)	Demonstrates low cytotoxicity relative to its antiviral activity.	[1][3][4]

Table 3: Pharmacokinetic Considerations

Condition	Fold Decrease in Potency	Assay System	Implication	Reference
100% Human Serum	~35-fold (extrapolated)	MT-4 Cell Assay	High protein binding may impact in vivo efficacy, requiring dose adjustment.	[1][3][4]

Experimental Protocols

The characterization of GSK-364735 involved several key experimental methodologies to determine its mechanism, potency, and cellular effects.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay directly measures the inhibition of the integrase enzyme's catalytic activity.

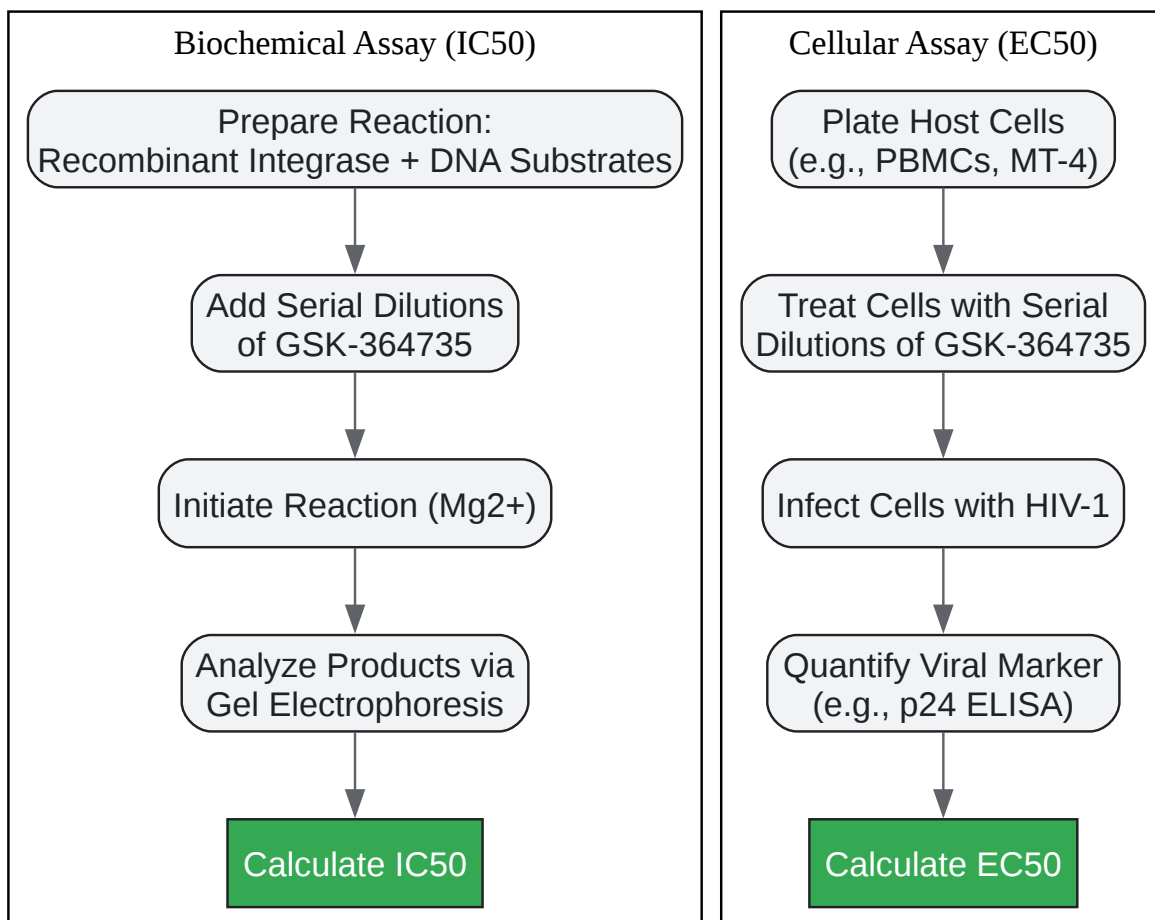
- Objective: To determine the IC_{50} of GSK-364735 against purified recombinant HIV-1 integrase.
- Methodology:
 - Reaction Setup: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a donor DNA substrate (simulating viral DNA), and an acceptor DNA substrate (simulating host DNA).
 - Compound Addition: Serial dilutions of GSK-364735 (or vehicle control) are added to the reaction wells.
 - Initiation: The reaction is initiated by the addition of Mg^{2+} ions.
 - Incubation: The mixture is incubated to allow the strand transfer reaction to proceed.
 - Termination & Analysis: The reaction is stopped, and the products (representing integrated DNA) are separated from the substrates using gel electrophoresis.
 - Quantification: The amount of product is quantified, and the data is used to calculate the percent inhibition at each compound concentration, allowing for the determination of the IC_{50} value.

Cellular HIV-1 Replication Assay (Cell-Based)

This assay measures the ability of the compound to inhibit viral replication in a cellular context.

- Objective: To determine the EC_{50} of GSK-364735 in HIV-1 infected cells.
- Methodology:

- Cell Plating: Susceptible host cells (e.g., PBMCs or MT-4 cells) are plated in multi-well plates.
- Compound Treatment: Cells are treated with serial dilutions of GSK-364735.
- Infection: The cells are then infected with a known titer of HIV-1.
- Incubation: The infected cells are cultured for a period of several days to allow for multiple rounds of viral replication.
- Endpoint Measurement: Viral replication is quantified by measuring a viral marker, such as p24 antigen levels in the supernatant (via ELISA) or reverse transcriptase activity.
- Data Analysis: The EC_{50} is calculated by plotting the inhibition of viral replication against the drug concentration. A parallel cytotoxicity assay (CC_{50}) is run without the virus to assess the compound's effect on cell viability.



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